molecular formula C12H18N2O4S B2572887 1-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 2058740-72-8

1-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2572887
CAS No.: 2058740-72-8
M. Wt: 286.35
InChI Key: DFEMUAZPGOZPGW-UHFFFAOYSA-N
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Description

1-{8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a chemical compound of significant interest in medicinal chemistry research, designed for laboratory use only. This molecule features a pyrrolidine-2,5-dione (maleimide) scaffold fused to an 8-azabicyclo[3.2.1]octane (tropane) core, a structure known for its potential in modulating key biological pathways . The methanesulfonyl (mesyl) group on the nitrogen atom of the bicyclic system is a critical functional modification that can influence the compound's physicochemical properties, bioavailability, and binding affinity to specific biological targets. While direct studies on this exact compound are limited, research on closely related 8-azabicyclo[3.2.1]octane and pyrrolidine-2,5-dione derivatives indicates a high potential for diverse research applications. Analogous compounds have been investigated as potent enzyme inhibitors , and as antagonists for G-protein coupled receptors, such as the vasopressin V1A receptor . The presence of the maleimide group suggests potential reactivity that may be exploited for targeting cysteine residues in enzyme active sites. This combination of a privileged tropane scaffold and a reactive maleimide group makes this compound a valuable intermediate or tool for researchers in drug discovery. It is suited for exploring new chemical space in the development of therapeutics for central nervous system (CNS) disorders, metabolic diseases, and oncology. Researchers are encouraged to use this compound to investigate its specific mechanism of action, selectivity profile, and full pharmacological potential. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-19(17,18)14-8-2-3-9(14)7-10(6-8)13-11(15)4-5-12(13)16/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEMUAZPGOZPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is primarily investigated for its potential as a neuropharmacological agent :

  • Monoamine Reuptake Inhibition : The compound has been studied for its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in the treatment of mood disorders like depression and anxiety .
CompoundTarget ReceptorIC₅₀ (nM)Selectivity Ratio (μ:κ)
This compoundSerotonin TransporterTBDTBD
Analog 6cKappa Opioid Receptor2036:415

This table indicates that while specific potency values for this compound are yet to be determined, analogs demonstrate promising selectivity against various receptors.

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a potential treatment option for:

  • Depression : By modulating neurotransmitter levels, it may alleviate depressive symptoms.
  • Anxiety Disorders : Its mechanism may help manage anxiety through similar pathways.
  • Pain Management : As a kappa opioid receptor antagonist, it offers potential benefits in pain relief without traditional opioid side effects .

Case Studies

A notable study focused on the pharmacological profile of related compounds indicated that modifications to the azabicyclo scaffold can enhance efficacy as kappa opioid receptor antagonists. The findings suggested that these modifications lead to compounds with significant central nervous system exposure and therapeutic potential in managing pain and mood disorders .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis :

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules due to its bicyclic structure.

Mechanism of Action

The mechanism of action of 1-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and pharmaceuticals, particularly bicyclic diones and sulfonamide derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Activity References
1-{8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione 8-azabicyclo[3.2.1]octane + succinimide Methanesulfonyl group at N8 Not explicitly stated (Potential CNS agent)
Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) Azabicyclo[3.1.0]hexane + dione 3,5-Dichlorophenyl, methyl groups Fungicide (succinate dehydrogenase inhibitor)
Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) Oxazolidinedione 3,5-Dichlorophenyl, ethenyl group Fungicide (androgen receptor antagonist)
Iprodione (3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) Imidazolidinedione + carboxamide 3,5-Dichlorophenyl, isopropyl group Fungicide (disrupts cell membrane)

Key Observations:

Bicyclic vs. Monocyclic Systems: Unlike procymidone, vinclozolin, and iprodione, which are monocyclic or smaller bicyclic systems, the target compound’s 8-azabicyclo[3.2.1]octane core introduces greater conformational rigidity. This may enhance receptor selectivity but reduce metabolic stability .

Substituent Effects: The methanesulfonyl group in the target compound contrasts with the 3,5-dichlorophenyl groups in agrochemical analogs.

Dione vs. Carboxamide : The succinimide ring in the target compound differs functionally from the carboxamide in iprodione. Diones are prone to hydrolysis, which may limit bioavailability compared to carboxamides .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The compound’s synthesis is more complex than that of procymidone or vinclozolin due to the bicyclic sulfonamide framework. Computational tools like SHELX are critical for verifying its stereochemistry .
  • The methanesulfonyl group may redirect activity toward mammalian targets, such as ion channels or kinases.
  • Stability : The succinimide ring’s susceptibility to ring-opening reactions (common in diones) could necessitate prodrug strategies for therapeutic use, unlike the more stable oxazolidinediones in vinclozolin .

Notes and Limitations

  • Further studies are needed to explore its pharmacokinetics and toxicity, particularly given the sulfonamide group’s association with hypersensitivity reactions.

Biological Activity

The compound 1-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione , also referred to as a derivative of the 8-azabicyclo[3.2.1]octane structure, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and antibacterial activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O4SC_{11}H_{16}N_2O_4S, with a molecular weight of 288.32 g/mol . The compound features a bicyclic structure which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₄S
Molecular Weight288.32 g/mol
CAS Number1412433-64-7

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and bacterial targets:

  • Neurotransmitter Reuptake Inhibition : This compound has been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine, which are crucial in the treatment of mood disorders like depression and anxiety . The inhibition of these neurotransmitters can lead to enhanced synaptic transmission and improved mood regulation.
  • Antibacterial Activity : Recent studies indicate that derivatives with similar structural features exhibit antibacterial properties against Gram-negative bacteria, particularly targeting penicillin-binding proteins (PBPs) . This suggests potential for development as a novel antibiotic agent against multidrug-resistant strains.

Case Studies

Several studies have highlighted the efficacy and safety profile of compounds related to this compound:

  • Antidepressant Effects : A study demonstrated that related compounds exhibited significant antidepressant-like effects in animal models, suggesting their potential utility in treating depression .
  • Antibacterial Efficacy : Another investigation focused on pyrrolidine derivatives found that they effectively inhibited PBP3 in Pseudomonas aeruginosa, showcasing their potential as non-beta-lactam antibiotics . The study reported minimal cytotoxicity, indicating a favorable therapeutic index.

Comparative Analysis

A comparative analysis of similar compounds reveals that while many share the bicyclic structure, variations in functional groups significantly affect their biological activities:

Compound NameActivity TypeKey Findings
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-oneNeurotransmitter InhibitionEffective in serotonin reuptake inhibition
Pyrrolidine-2,3-dionesAntibacterialInhibits PBP3 in Pseudomonas aeruginosa
N-[1-Azabicyclo[2.2.2]octan-3-yl] derivativesCognitive EnhancementHigh oral bioavailability and brain penetration

Q & A

Q. What are the standard synthetic routes for this compound, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the 8-azabicyclo[3.2.1]octane core. For example, nucleophilic substitution at the 3-position of the bicyclic system with pyrrolidine-2,5-dione derivatives is common. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with reaction conditions (e.g., solvent polarity, temperature) optimized to minimize racemization. Key steps may include refluxing in aprotic solvents like DMF with anhydrous potassium carbonate to facilitate elimination or substitution .

Q. How is the purity of this compound assessed in research settings?

Purity is verified via high-performance liquid chromatography (HPLC) with UV detection, coupled with mass spectrometry for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural integrity and detect impurities. For crystalline samples, single-crystal X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated in analogous bicyclic compounds .

Q. What safety protocols are critical when handling this compound in the lab?

Due to potential toxicity, handling requires personal protective equipment (PPE), including nitrile gloves and fume hood use. First-aid measures for accidental exposure include rinsing skin/eyes with water for 15 minutes and seeking medical attention. Stability studies under varying pH and temperature conditions are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, identifying energetically favorable pathways. Coupled with machine learning, these models prioritize experimental conditions (e.g., solvent, catalyst) to maximize yield and selectivity. For example, ICReDD’s feedback loop integrates computational predictions with high-throughput experimentation to refine synthetic routes .

Q. What analytical techniques resolve contradictions between predicted and observed biological activity?

Discrepancies may arise from off-target interactions or metabolic instability. Advanced assays include:

  • Surface plasmon resonance (SPR) to measure binding kinetics to target receptors.
  • Metabolite profiling (LC-MS/MS) to identify degradation products.
  • Molecular dynamics simulations to assess conformational flexibility in binding pockets. Cross-validation with isotopic labeling (e.g., ¹⁸O or ²H) can trace metabolic pathways .

Q. How do structural modifications at the methanesulfonyl group impact pharmacological properties?

Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance:

  • Replacing methanesulfonyl with bulkier groups (e.g., aryl sulfonamides) alters receptor affinity.
  • Electron-withdrawing groups enhance metabolic stability but may reduce solubility.
  • Comparative pharmacokinetic studies in rodent models quantify bioavailability and half-life changes .

Q. What strategies mitigate data variability in stability studies under accelerated conditions?

Use statistically designed experiments (DoE) to account for factors like humidity, temperature, and light exposure. Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts shelf-life. For hygroscopic compounds, Karl Fischer titration monitors water uptake, which correlates with degradation rates .

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